N,N,O-Tribenzyl-D-serine
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Overview
Description
Preparation Methods
The synthesis of N,N,O-Tribenzyl-D-serine typically involves the protection of the amino and hydroxyl groups of D-serine followed by benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydroxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
N,N,O-Tribenzyl-D-serine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N,N,O-Tribenzyl-D-serine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N,O-Tribenzyl-D-serine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, which can lead to various physiological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmission and synaptic plasticity .
Comparison with Similar Compounds
N,N,O-Tribenzyl-D-serine can be compared with other similar compounds such as:
D-serine: A neuromodulator that acts on glutamate-bound N-methyl-D-aspartate receptors.
N,N-Dibenzyl-D-serine: Similar in structure but with only two benzyl groups.
O-Benzyl-D-serine: Contains a single benzyl group attached to the serine molecule.
The uniqueness of this compound lies in its three benzyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1798838-54-6 |
---|---|
Molecular Formula |
C24H25NO3 |
Molecular Weight |
375.468 |
IUPAC Name |
(2R)-2-(dibenzylamino)-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C24H25NO3/c26-24(27)23(19-28-18-22-14-8-3-9-15-22)25(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,26,27)/t23-/m1/s1 |
InChI Key |
YJYZRGIVWMUIMJ-HSZRJFAPSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(COCC3=CC=CC=C3)C(=O)O |
Synonyms |
(R)-2-[Bis(phenylmethyl)amino]-3-(phenylmethoxy)-1-propanoic Acid Phenylmethyl Ester |
Origin of Product |
United States |
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